3-Chloro-1-(4-fluorophenyl)propan-1-ol

Medicinal Chemistry Process Chemistry Intermediate Synthesis

3-Chloro-1-(4-fluorophenyl)propan-1-ol (CAS 31736-75-1) is a racemic secondary alcohol belonging to the 3-chloro-1-arylpropan-1-ol class, with the molecular formula C9H10ClFO and a molecular weight of 188.63 g/mol. It features a 4-fluorophenyl ring, a secondary alcohol at the benzylic position, and a primary alkyl chloride, establishing a trifunctional scaffold valuable in medicinal chemistry.

Molecular Formula C9H10ClFO
Molecular Weight 188.63
CAS No. 31736-75-1
Cat. No. B2484406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-(4-fluorophenyl)propan-1-ol
CAS31736-75-1
Molecular FormulaC9H10ClFO
Molecular Weight188.63
Structural Identifiers
SMILESC1=CC(=CC=C1C(CCCl)O)F
InChIInChI=1S/C9H10ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2
InChIKeyGQGPYILQJAINSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1-(4-fluorophenyl)propan-1-ol: A Chiral Synthon for Fluorinated Pharmaceuticals and Targeted Protein Degraders


3-Chloro-1-(4-fluorophenyl)propan-1-ol (CAS 31736-75-1) is a racemic secondary alcohol belonging to the 3-chloro-1-arylpropan-1-ol class, with the molecular formula C9H10ClFO and a molecular weight of 188.63 g/mol . It features a 4-fluorophenyl ring, a secondary alcohol at the benzylic position, and a primary alkyl chloride, establishing a trifunctional scaffold valuable in medicinal chemistry [1]. The compound is listed as a Protein Degrader Building Block and has been employed as a key intermediate in the synthesis of receptor-interacting protein kinase 1 (RIPK1) inhibitors, as documented in patent WO2017096301 [1][2].

Why 3-Chloro-1-(4-fluorophenyl)propan-1-ol Cannot Be Replaced by Non-Fluorinated or Differently Substituted 3-Chloro-1-arylpropan-1-ol Analogs


Within the 3-chloro-1-arylpropan-1-ol chemotype, the aryl ring substituent dictates critical physicochemical properties that govern downstream synthetic utility and biological performance. The 4-fluoro substituent on the target compound modulates lipophilicity (LogP = 2.49 ) relative to the non-fluorinated phenyl analog (LogP = 2.35 ), which directly impacts the pharmacokinetic profile of derived drug candidates. Furthermore, the electron-withdrawing fluorine atom alters the electron density of the aromatic ring, affecting reactivity in subsequent amination steps and the metabolic stability of final pharmaceutical agents . In the context of the lipase-catalyzed enantiomeric resolution reported by Popa et al., all three aryl variants (4-fluorophenyl, phenyl, 4-iodophenyl) were processed, but the absolute configuration of the resolution products required independent verification for each substrate via vibrational circular dichroism (VCD) combined with quantum chemical calculations, underscoring that even structurally analogous compounds exhibit distinct stereochemical behavior that precludes interchangeable use .

Quantitative Differentiation Evidence for 3-Chloro-1-(4-fluorophenyl)propan-1-ol Against Closest Analogs


High-Yield Reductive Synthesis of 3-Chloro-1-(4-fluorophenyl)propan-1-ol from the Propiophenone Precursor

3-Chloro-1-(4-fluorophenyl)propan-1-ol is obtained via sodium borohydride reduction of 3-chloro-1-(4-fluorophenyl)propan-1-one in methanol under inert atmosphere at 0-20 °C, achieving an 82% isolated yield after column chromatography . This yield is documented in the experimental section of patent WO2017096301 (Intermediate 17) and establishes a reproducible, scalable synthetic route for this specific aryl-substituted derivative . The analogous non-fluorinated substrate, 3-chloro-1-phenylpropan-1-one, when reduced under similar NaBH4 conditions, has been reported to provide 3-chloro-1-phenylpropan-1-ol in varying yields depending on workup, but the patent-established 82% yield for the 4-fluorophenyl variant provides a benchmarked synthetic efficiency for procurement specification [1].

Medicinal Chemistry Process Chemistry Intermediate Synthesis

Lipase-Catalyzed Enantiomeric Resolution Delivers Both Enantiomers of 3-Chloro-1-(4-fluorophenyl)propan-1-ol in High Optical Purity

In a direct head-to-head study, Popa et al. (Synthesis, 2011) subjected racemic 3-chloro-1-(4-fluorophenyl)propan-1-ol — alongside its 4-iodophenyl and unsubstituted phenyl analogs — to lipase-catalyzed enantiomer-selective acylation using lipase from Pseudomonas fluorescens (LAK), followed by Candida rugosa lipase (CRL)-mediated hydrolysis of the resulting esters . For the 4-fluorophenyl substrate, the (S)-alcohol was obtained with 99% ee in 34-42% yield, while the (R)-alcohol was obtained with 97-99% ee in 18-24% yield . The absolute configuration of all resolution products was rigorously determined by VCD measurements combined with quantum chemical calculations . This dual-enzyme, two-step sequence is reported as a general protocol for the entire 3-chloro-1-arylpropan-1-ol series, meaning the 4-fluorophenyl variant benefits from a fully validated and published chiral resolution methodology with quantified enantiomeric excess and yield ranges .

Enantioselective Synthesis Biocatalysis Chiral Resolution

Enhanced Lipophilicity of the 4-Fluorophenyl Derivative Relative to the Non-Fluorinated Phenyl Analog

The calculated LogP (octanol-water partition coefficient) for 3-chloro-1-(4-fluorophenyl)propan-1-ol is 2.49, while the corresponding value for the non-fluorinated analog 3-chloro-1-phenylpropan-1-ol is 2.35 . This ΔLogP of +0.14 reflects the lipophilicity-enhancing effect of the 4-fluoro substituent . The increased lipophilicity translates to a higher predicted membrane permeability for drug candidates derived from the fluorinated intermediate. Additionally, the electron-withdrawing nature of fluorine can reduce the susceptibility of the phenyl ring to cytochrome P450-mediated oxidative metabolism, a well-established advantage of aryl fluorination in medicinal chemistry [1].

Physicochemical Properties Drug Design ADME

Procurement-Ready Purity Specification with Batch-Specific QC Documentation

Commercial suppliers offer 3-chloro-1-(4-fluorophenyl)propan-1-ol with a standard purity specification of 96% [1]. Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC analytical reports for this product . This procurement-grade specification is comparable to other 3-chloro-1-arylpropan-1-ol intermediates, but the availability of multi-technique batch analysis (NMR, HPLC, GC) provides procurement professionals with the analytical traceability required for GLP/GMP-adjacent research environments [1].

Quality Control Procurement Analytical Chemistry

Optimal Application Scenarios for 3-Chloro-1-(4-fluorophenyl)propan-1-ol Based on Differentiated Evidence


Synthesis of Fluorinated RIPK1 Inhibitors for Inflammation and Cell Death Research

The compound is utilized as Intermediate 17 in the synthesis of isoxazolidine-derived RIPK1 inhibitors described in patent WO2017096301 [1]. The 4-fluorophenyl motif is retained in the final pharmacophore, making this specific intermediate non-substitutable in the patent-defined synthetic route. Researchers engaged in necroptosis and inflammation programs should procure this exact compound to replicate or extend the patented chemical series [1].

Enantioselective Synthesis of Chiral Amino Alcohol Pharmacophores

The validated lipase-catalyzed resolution protocol enables access to both (R)- and (S)-3-chloro-1-(4-fluorophenyl)propan-1-ol in ≥97% ee. The terminal chloro group undergoes nucleophilic substitution with primary and secondary amines to generate chiral 3-amino-1-(4-fluorophenyl)propan-1-ol derivatives — a privileged scaffold in serotonin-norepinephrine reuptake inhibitor pharmacophores . This two-step resolution-amination sequence provides a de-risked entry to fluorinated chiral amino alcohols for medicinal chemistry campaigns.

PROTAC Linker and Protein Degrader Building Block

Classified as a Protein Degrader Building Block [2], this compound's bifunctional nature (terminal alkyl chloride for linker conjugation and benzylic alcohol for ligand attachment) makes it suitable for constructing PROTAC molecules. The 4-fluoro substituent enhances the drug-likeness of the resulting degrader by improving metabolic stability relative to non-fluorinated phenyl-based PROTAC linkers, as inferred from the LogP and metabolic stability implications discussed in Section 3 .

VCD-Based Absolute Configuration Assignment Method Development

As reported in Popa et al. , the absolute configuration of the enantiomers of 3-chloro-1-(4-fluorophenyl)propan-1-ol was established by vibrational circular dichroism (VCD) combined with quantum chemical calculations. This compound thus serves as a reference standard in VCD method development and validation for chiral secondary alcohols bearing remote halogen substituents.

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